Fluorescent red 610

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

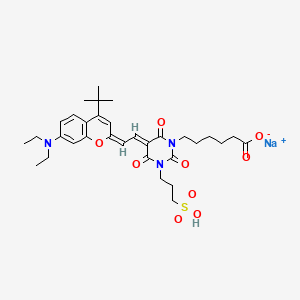

C32H42N3NaO9S |

|---|---|

Molecular Weight |

667.7 g/mol |

IUPAC Name |

sodium 6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoate |

InChI |

InChI=1S/C32H43N3O9S.Na/c1-6-33(7-2)22-13-15-24-26(32(3,4)5)21-23(44-27(24)20-22)14-16-25-29(38)34(17-10-8-9-12-28(36)37)31(40)35(30(25)39)18-11-19-45(41,42)43;/h13-16,20-21H,6-12,17-19H2,1-5H3,(H,36,37)(H,41,42,43);/q;+1/p-1/b23-14+,25-16-; |

InChI Key |

HMAWMSKJKAVASI-WUMRYHGQSA-M |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C/C(=C\C=C/3\C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])/O2)C(C)(C)C.[Na+] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=CC=C3C(=O)N(C(=O)N(C3=O)CCCS(=O)(=O)O)CCCCCC(=O)[O-])O2)C(C)(C)C.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core of Fluorescent Red 610: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Fluorescent Red 610, a synthetic organic dye increasingly utilized in biological research. This document outlines its chemical structure, spectral properties, and provides a foundational understanding for its application in various experimental contexts.

Core Chemical and Spectroscopic Properties

This compound is a rhodamine-based dye, a class of fluorophores known for their high fluorescence quantum yields and photostability. The core structure of these dyes typically features a xanthene scaffold. The specific chemical structure of this compound, as detailed by its chemical formula C₃₂H₄₂N₃NaO₉S, dictates its unique spectral characteristics.[1][2]

Quantitative spectroscopic data for this compound is summarized in the table below, providing a comparative basis for experimental design.

| Property | Value | Source |

| Excitation Maximum (λex) | 590 - 609 nm | [1][3][4] |

| Emission Maximum (λem) | 610 - 629 nm | |

| Molar Absorptivity (ε) | 81,000 L·mol⁻¹·cm⁻¹ | |

| Molecular Formula | C₃₂H₄₂N₃NaO₉S | |

| Molecular Weight | 667.75 g/mol | |

| CAS Number | 482379-37-3 |

Experimental Applications and Protocols

The favorable spectral properties of this compound, particularly its excitation maximum around 594 nm, make it exceptionally well-suited for use with Helium-Neon (He-Ne) lasers, a common light source in fluorescence microscopy and flow cytometry. Its primary application lies in the detection of nucleic acids.

While specific, detailed experimental protocols for this compound are proprietary and often part of commercial kits, a generalized workflow for fluorescent labeling of biomolecules can be conceptualized. This involves the conjugation of the dye to a target molecule, followed by purification and subsequent detection.

A logical workflow for a typical fluorescence labeling experiment is depicted below.

A generalized workflow for fluorescent labeling of biomolecules.

This diagram illustrates the key stages of a typical bioconjugation experiment, from the initial preparation of the target molecule and the fluorescent dye to the final analysis of the labeled product. The process begins with the reaction between the target and the dye, followed by a purification step to remove any unconjugated dye, and culminates in the detection of the fluorescently labeled target.

Further research into specific applications and the development of detailed protocols will undoubtedly expand the utility of this compound in the fields of molecular biology and drug discovery.

References

Fluorescent Red 610: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fluorescent Red 610, a vibrant red fluorescent dye, and its spectral equivalents. This document details its core excitation and emission spectra, outlines key experimental protocols, and illustrates its application in visualizing cellular pathways, making it an essential resource for researchers in cell biology, immunology, and drug discovery.

Core Spectral and Physicochemical Properties

This compound is a designation for a family of red fluorescent dyes characterized by an emission maximum around 610 nm. Several commercial dyes with highly similar spectral properties are available, including CAL Fluor Red 610, LiFluor™ 610 Red, Texas Red®, and Alexa Fluor® 594. These dyes are frequently used as alternatives for one another in various fluorescence-based applications.[1][2][3] The choice of a specific dye may depend on factors such as brightness, photostability, quantum yield, and the specific conjugation chemistry required for the application.[4][5]

Below is a summary of the key quantitative data for this compound and its common spectral analogs.

| Property | CAL Fluor Red 610 | LiFluor™ 610 Red | Texas Red® | Alexa Fluor® 594 |

| Excitation Maximum (nm) | 590 | 610 | 586 - 596 | 590 |

| Emission Maximum (nm) | 610 | 625 | 603 - 615 | 617 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 108,000 | 100,000 | 85,000 | 73,000 |

| Quantum Yield | Not Reported | Not Reported | 0.93 | 0.66 |

| Recommended Excitation Laser (nm) | Not Specified | 594 | 567 or 594 | 561 or 594 |

| Molecular Weight ( g/mol ) | ~919.91 (Amidite) | ~1,100 | ~625 | ~800 |

Applications in Cellular Imaging and Analysis

Dyes in the this compound class are versatile tools for a range of biological applications, primarily due to their bright red fluorescence which provides excellent contrast and is compatible with multiplexing experiments using green and blue fluorophores. Common applications include:

-

Immunofluorescence (IF) and Immunocytochemistry (ICC): Conjugated to secondary antibodies, these dyes are used to detect and localize specific proteins within fixed and permeabilized cells and tissues.

-

Flow Cytometry: Labeled antibodies enable the identification and quantification of specific cell populations based on surface or intracellular protein expression.

-

Fluorescence Microscopy: Used to visualize cellular structures, such as the actin cytoskeleton through phalloidin conjugates.

-

Real-Time PCR (qPCR): CAL Fluor Red 610 is specifically designed for use in qPCR probes for multiplexed gene expression analysis.

Experimental Protocols

Detailed Protocol for Immunocytochemistry (ICC) of HER2 in Breast Cancer Cells

This protocol describes the indirect immunofluorescent staining of the Human Epidermal Growth Factor Receptor 2 (HER2) in cultured breast cancer cells, such as SKBR-3, using a primary antibody and a secondary antibody conjugated to a this compound dye analogue (e.g., Alexa Fluor 594).

Materials:

-

Breast cancer cells (e.g., SKBR-3) cultured on sterile glass coverslips.

-

Phosphate-Buffered Saline (PBS).

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

-

Blocking Buffer: 10% normal goat serum and 1% Bovine Serum Albumin (BSA) in PBS.

-

Primary Antibody: Rabbit anti-HER2 monoclonal antibody.

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to Alexa Fluor 594 (or equivalent).

-

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).

-

Anti-fade Mounting Medium.

Procedure:

-

Cell Culture and Preparation: Culture cells on coverslips in a multi-well plate until they reach the desired confluency.

-

Washing: Gently wash the cells twice with PBS at room temperature.

-

Fixation: Fix the cells by incubating with 4% paraformaldehyde for 20 minutes at room temperature.

-

Washing: Wash the fixed cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 15 minutes to permeabilize the cell membranes.

-

Washing: Wash the cells three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-HER2 antibody in the blocking buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 10 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorescently conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 10 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 10 minutes at room temperature, protected from light, to stain the nuclei.

-

Final Wash: Perform a final wash with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium, with the cells facing down.

-

Visualization: Image the slides using a fluorescence microscope with the appropriate filter sets for the red fluorophore and DAPI.

Protocol for Staining F-Actin with a Phalloidin Conjugate

This protocol outlines the procedure for staining filamentous actin (F-actin) in cultured cells using a phalloidin conjugate of a this compound dye analogue.

Materials:

-

Cultured cells on coverslips.

-

PBS.

-

Fixation Solution: 3.7% - 4% methanol-free formaldehyde in PBS.

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS.

-

Fluorescent Phalloidin Staining Solution: Phalloidin conjugate (e.g., Alexa Fluor 594 Phalloidin) diluted in PBS with 1% BSA.

-

Mounting Medium.

Procedure:

-

Washing: Wash cells twice with pre-warmed PBS.

-

Fixation: Fix the cells with 3.7% formaldehyde solution for 10 minutes at room temperature. It is crucial to use methanol-free formaldehyde as methanol can disrupt the actin cytoskeleton.

-

Washing: Wash the fixed cells two to three times with PBS.

-

Permeabilization: Incubate the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Phalloidin Staining: Incubate the cells with the fluorescent phalloidin staining solution for 20-90 minutes at room temperature, protected from light.

-

Washing: Rinse the cells two to three times with PBS.

-

Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

-

Imaging: Visualize the stained F-actin using a fluorescence microscope.

Visualization of Signaling Pathways and Experimental Workflows

HER2 Signaling Pathway in Breast Cancer

The Human Epidermal Growth Factor Receptor 2 (HER2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In a significant portion of breast cancers, the HER2 gene is amplified, leading to overexpression of the HER2 protein and constitutive activation of downstream signaling pathways, promoting aggressive tumor growth. The primary signaling cascades activated by HER2 include the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/MEK/MAPK pathway, which drives cell proliferation. Immunofluorescence using dyes like Alexa Fluor 594 (a spectral analogue of this compound) is a key technique to visualize the overexpression and localization of HER2 protein on the surface of cancer cells.

Caption: HER2 signaling cascade in breast cancer.

Experimental Workflow: Immunofluorescence Detection of HER2

The following diagram illustrates a typical experimental workflow for the detection of HER2 protein in cultured breast cancer cells using indirect immunofluorescence with a red fluorescent dye.

Caption: Workflow for HER2 immunocytochemistry.

References

Fluorescent Red 610: A Technical Guide to Quantum Yield and Extinction Coefficient

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core photophysical properties of fluorescent red quantum dots with an emission maximum centered around 610 nm, a spectral region of significant interest for biological imaging and sensing applications. The focus of this document is on the quantum yield and molar extinction coefficient, two critical parameters that define the brightness and light-absorbing capacity of these nanoparticles. This guide will delve into the experimental protocols for their determination and explore their application in biological signaling pathways.

Core Photophysical Properties of Fluorescent Red 610 Quantum Dots

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties, leading to size-tunable fluorescence emission. For red-emitting QDs, cadmium selenide core with a zinc sulfide shell (CdSe/ZnS) is a common and well-characterized composition. The precise emission wavelength is a function of the core size; larger quantum dots emit at longer wavelengths, such as red.

The performance of a fluorophore is fundamentally determined by its quantum yield and extinction coefficient. The quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high quantum yield and a large extinction coefficient are desirable for achieving a bright fluorescent probe.

Quantitative Data Summary

The following table summarizes the key photophysical parameters for a representative CdSe/ZnS quantum dot with an emission maximum at approximately 605-610 nm.

| Property | Value | Unit | Notes |

| Emission Maximum (λ_em) | ~610 | nm | Varies with the precise size of the CdSe core. |

| Excitation Maximum (1st Exciton Peak) | ~590 | nm | This is the lowest energy absorption peak. |

| Quantum Yield (Φ) | 0.78 ± 0.06 | - | Measured for CdSe/ZnS QDs with an emission at 605 nm in decane.[1] |

| Molar Extinction Coefficient (ε) at 1st Exciton Peak | ~1.5 x 10^5 | M⁻¹cm⁻¹ | Estimated for a ~4.0 nm diameter CdSe QD. This value is size-dependent. |

| Fluorescence Lifetime (τ) | ~26 | ns | For CdSe/ZnS nanocrystals emitting near 600 nm.[1] |

Experimental Protocols

Accurate determination of the quantum yield and extinction coefficient is crucial for the reliable application of quantum dots. The following sections detail the standard experimental methodologies.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique that compares the fluorescence intensity of the sample quantum dot to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Quantum dot sample in a suitable solvent (e.g., toluene or water)

-

Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Solvent for the standard

Procedure:

-

Prepare a series of dilute solutions of both the quantum dot sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Integrate the area under the emission curves for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined by accurately knowing the concentration of the quantum dots.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)

-

Quartz cuvettes (1 cm path length)

-

Purified quantum dot sample

Procedure:

-

Prepare a purified, concentrated solution of the quantum dots.

-

Measure the UV-Vis absorption spectrum of the solution. Identify the wavelength of the first excitonic peak and record the absorbance (A).

-

Determine the molar concentration of the constituent elements (e.g., Cd and Se) using ICP-MS or AAS. This allows for the calculation of the molar concentration of the quantum dots, assuming a known stoichiometry and size.

-

Calculate the molar extinction coefficient using the Beer-Lambert law:

ε = A / (c * l)

Where:

-

ε is the molar extinction coefficient

-

A is the absorbance at a specific wavelength

-

c is the molar concentration of the quantum dots

-

l is the path length of the cuvette (typically 1 cm)

-

Alternatively, an empirical formula derived by Yu et al. can be used to estimate the extinction coefficient based on the size of the CdSe quantum dots, which can be determined from the position of the first excitonic absorption peak.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Quantum Dot Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of fluorescent quantum dots.

Quantum Dot-Mediated FRET in a Caspase-3 Biosensor

Quantum dots are excellent donors in Förster Resonance Energy Transfer (FRET) due to their broad absorption spectra and narrow, tunable emission. The following diagram illustrates a FRET-based biosensor for caspase-3 activity, a key enzyme in apoptosis.[2]

Cellular Uptake and Trafficking of Quantum Dots

Understanding the mechanism of quantum dot uptake by cells is crucial for their application in drug delivery and cellular imaging. The following diagram outlines a common endocytic pathway for quantum dots with a carboxylic acid surface coating.[3][4]

References

- 1. Optical Properties of CdSe/ZnS Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum dots and fluorescent protein FRET-based biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of quantum dot nanoparticle cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Spectral Seas: A Technical Guide to the Photostability and pH Sensitivity of Red Fluorescent Dyes Emitting Around 610 nm

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of red fluorescent dyes with an emission maximum around 610 nm, a spectral region of significant interest in biological imaging and sensing. While a specific dye named "Fluorescent Red 610" is not uniquely defined, this guide focuses on the characteristics of representative and widely used fluorophores in this class, such as Texas Red and Rhodamine derivatives. Understanding the photostability and pH sensitivity of these dyes is paramount for designing robust and reproducible fluorescence-based assays, particularly in the context of drug development and cellular analysis.

Core Photophysical Properties: A Quantitative Overview

The selection of a fluorescent probe for any application hinges on its intrinsic photophysical parameters. The following tables summarize key quantitative data for two representative red fluorescent dyes, Texas Red and Rhodamine B, which are spectrally similar to a generic "this compound."

Table 1: Spectroscopic and Photophysical Properties

| Property | Texas Red (Sulforhodamine 101) | Rhodamine B |

| Excitation Maximum (λex) | ~595 nm[1][2][3] | ~555 nm |

| Emission Maximum (λem) | ~615 nm[1][2] | ~575 nm |

| Molar Extinction Coefficient (ε) | ~85,000 M⁻¹cm⁻¹ at 596 nm | ~106,000 M⁻¹cm⁻¹ at 543 nm |

| Fluorescence Quantum Yield (Φf) | 0.93 | 0.31 (in water), 0.49 - 0.7 (in ethanol) |

| Photostability | Generally good | Photobleaching probability (pb) of 10⁻⁶ - 10⁻⁷ for irradiances < 10³ W/cm² |

Table 2: pH Sensitivity Profile

| Property | Texas Red | Rhodamine B |

| pH Sensitivity | Generally insensitive in the physiological range (pH 4-10) | Sensitive to pH; fluorescence decreases in basic conditions |

| pKa | Not applicable (generally pH insensitive) | ~3.2 (for the carboxyl group, but fluorescence quenching occurs at higher pH due to spirolactam formation) |

| Mechanism of pH Sensitivity | Minimal structural changes in the physiological pH range. | Equilibrium between the fluorescent zwitterionic form (open) and a non-fluorescent spirolactone form (closed). The closed form is favored in basic conditions. |

Unraveling Photostability: Mechanisms and Measurement

Photobleaching, the irreversible destruction of a fluorophore upon light exposure, is a critical limiting factor in fluorescence microscopy. For rhodamine-based dyes, photobleaching often involves reactions with molecular oxygen in the excited triplet state, leading to the formation of reactive oxygen species (ROS) that can degrade the dye molecule.

Experimental Protocol: Measuring Photostability

This protocol outlines a common method for quantifying the photostability of a fluorescent dye by measuring its photobleaching rate.

Objective: To determine the photobleaching half-life (t₁/₂) of a fluorescent dye under constant illumination.

Materials:

-

Fluorescent dye solution (e.g., Texas Red or Rhodamine B conjugated to a biomolecule)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Antifade mounting medium (optional, but recommended)

-

Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT or sCMOS camera)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the fluorescently labeled sample in PBS.

-

Mount a small volume of the solution on a microscope slide and cover with a coverslip. For adherent cells, grow them on coverslips and label with the fluorescent dye.

-

To minimize oxygen-mediated photobleaching, an antifade reagent can be added to the mounting medium.

-

-

Microscope Setup:

-

Turn on the light source and allow it to stabilize.

-

Select the appropriate filter set for the dye (e.g., for Texas Red, excitation ~595 nm, emission ~615 nm).

-

Set the illumination intensity to a level relevant to your planned experiments. It is crucial to keep the illumination intensity constant throughout the experiment.

-

Focus on the sample.

-

-

Image Acquisition:

-

Acquire a time-lapse series of images of the same field of view under continuous illumination.

-

The time interval between images should be short enough to accurately capture the decay in fluorescence intensity.

-

-

Data Analysis:

-

Select a region of interest (ROI) in the images that contains the fluorescent sample.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no sample.

-

Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

The photobleaching half-life (t₁/₂) is the time at which the fluorescence intensity drops to 50% of its initial value. This can be determined from the plot or by fitting the decay curve to an exponential function.

-

Probing the Chemical Environment: pH Sensitivity

The fluorescence of some dyes is sensitive to the pH of their environment. This property can be exploited to measure pH in various biological compartments. For rhodamine dyes like Rhodamine B, the pH sensitivity arises from a structural change between a fluorescent zwitterionic form and a non-fluorescent spirolactone form. In acidic conditions, the "open" fluorescent form is favored, while in basic conditions, the "closed" non-fluorescent form dominates.

Experimental Protocol: Measuring pH Sensitivity

This protocol describes how to determine the pH-dependent fluorescence profile of a dye.

Objective: To measure the fluorescence intensity of a dye over a range of pH values and determine its pKa.

Materials:

-

Fluorescent dye solution

-

A series of buffers with a range of pH values (e.g., citrate-phosphate buffer for pH 3-8)

-

Spectrofluorometer or fluorescence microplate reader

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., ethanol or DMSO).

-

For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration that gives a measurable fluorescence signal (typically in the nanomolar to low micromolar range). Ensure the final solvent concentration is low and consistent across all samples.

-

-

Fluorescence Measurement:

-

Set the excitation and emission wavelengths on the spectrofluorometer to the maxima for the dye.

-

Measure the fluorescence intensity of each sample at the different pH values.

-

Measure the fluorescence of a blank sample (buffer without dye) for each pH to correct for background.

-

-

Data Analysis:

-

Subtract the background fluorescence from each sample measurement.

-

Plot the background-corrected fluorescence intensity as a function of pH.

-

The pKa of the dye can be determined from the inflection point of the resulting sigmoidal curve. This is the pH at which the fluorescence intensity is half of the maximum change.

-

Visualizing the Processes

To aid in the understanding of the experimental workflows and underlying principles, the following diagrams are provided.

Caption: Experimental workflow for determining the photostability of a fluorescent dye.

Caption: Experimental workflow for assessing the pH sensitivity of a fluorescent dye.

Caption: Simplified representation of the pH-dependent structural equilibrium of Rhodamine B.

References

LiFluor™ 610 Dye: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Applications of LiFluor™ 610 Dye for Researchers, Scientists, and Drug Development Professionals

LiFluor™ 610 is a bright, far-red fluorescent dye belonging to the rhodamine class of fluorophores. It is characterized by its high fluorescence, exceptional photostability, and good water solubility, making it a versatile tool for fluorescent labeling in various life science applications. This guide provides a detailed overview of its technical properties, a comprehensive protocol for its use in protein labeling, and a visual representation of the experimental workflow.

Core Properties of LiFluor™ 610 Dye

LiFluor™ 610 is engineered for superior brightness and photostability, offering researchers a reliable alternative to other fluorescent dyes in the same spectral range, such as Alexa Fluor 610.[1] Its insensitivity to pH changes and high water solubility contribute to its robust performance in a variety of experimental conditions.[1]

Quantitative Data Summary

The key spectral and physical properties of LiFluor™ 610 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Excitation Maximum (Ex) | 610 nm | [1] |

| Emission Maximum (Em) | 625 nm | [1] |

| Molar Extinction Coefficient | 100,000 cm⁻¹M⁻¹ | [1] |

| Recommended Excitation Source | 594 nm | |

| Molecular Weight | ~1,100 g/mol | |

| Reactive Form | NHS (N-hydroxysuccinimidyl) ester | |

| Reactivity Target | Primary amines (-NH₂) | |

| Storage Conditions | -20°C, protected from light |

Key Applications

The primary application of LiFluor™ 610 is in fluorescent labeling of biomolecules. The NHS ester form of the dye reacts efficiently with primary amines, which are abundant in proteins (on the N-terminus and the side chain of lysine residues) and amine-modified oligonucleotides. This makes it an excellent choice for:

-

Protein and antibody labeling: Creating fluorescently tagged proteins and antibodies for use in immunoassays, fluorescence microscopy, and flow cytometry.

-

Nucleic acid labeling: Labeling amine-modified DNA and RNA for applications such as fluorescence in situ hybridization (FISH).

-

Fluorescence Resonance Energy Transfer (FRET): LiFluor™ 610 can serve as an acceptor in FRET-based assays due to its spectral properties.

Experimental Protocols

While the optimal labeling conditions can vary depending on the specific biomolecule and application, the following provides a detailed, generalized protocol for labeling proteins with LiFluor™ 610 NHS ester.

Protein Labeling Protocol with LiFluor™ 610 NHS Ester

Materials Required:

-

LiFluor™ 610 NHS ester

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Purification column (e.g., gel filtration or dialysis) to remove unconjugated dye

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

-

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the dye.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of LiFluor™ 610 NHS ester to warm to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMF or DMSO. Mix by vortexing until fully dissolved.

-

Note: This stock solution should be prepared fresh and protected from light.

-

-

Determine the Molar Ratio of Dye to Protein:

-

The optimal molar ratio of dye to protein for labeling needs to be determined empirically. A common starting point is a 10- to 20-fold molar excess of dye.

-

-

Labeling Reaction:

-

While gently stirring, add the calculated amount of the dye stock solution to the protein solution.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye using a purification column (e.g., a Sephadex G-25 column) or through dialysis.

-

The labeled protein conjugate will be in the first colored fraction to elute from the column.

-

-

Characterization of the Conjugate:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 610 nm (for LiFluor™ 610). The DOL can be calculated using the following formula:

-

DOL = (A₆₁₀ × ε_protein) / [(A₂₈₀ - (A₆₁₀ × CF₂₈₀)) × ε_dye]

-

Where:

-

A₆₁₀ and A₂₈₀ are the absorbances at 610 nm and 280 nm, respectively.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of LiFluor™ 610 at 610 nm (100,000 cm⁻¹M⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (this value is typically provided by the manufacturer, but if not, it can be estimated).

-

-

-

-

Storage:

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent like BSA and storing at -20°C or -80°C.

-

Visualizing Experimental Workflows

Protein Labeling Workflow with LiFluor™ 610 NHS Ester

The following diagram illustrates the key steps in the protein labeling workflow.

Disclaimer: This document is intended for informational purposes only. Researchers should refer to the manufacturer's specific instructions and optimize protocols for their individual applications.

References

CAL Fluor Red 610: A Technical Guide to its Spectral Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral characteristics and applications of the fluorescent dye CAL Fluor Red 610. The information is tailored for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques in their work.

Core Spectral and Physical Properties

CAL Fluor Red 610 is a xanthene dye that fluoresces in the orange-red region of the visible spectrum.[1] It is frequently used as a reporter dye in various molecular biology applications, particularly in quantitative real-time PCR (qPCR) and as a label for oligonucleotides. It serves as a viable alternative to other commonly used dyes such as ROX and Texas Red®.[2]

Quantitative Data Summary

The following tables summarize the key quantitative spectral and physical properties of CAL Fluor Red 610.

Table 1: Spectral Characteristics of CAL Fluor Red 610

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 590 nm | [1][2][3] |

| Emission Maximum (λem) | 610 nm | |

| Molar Extinction Coefficient (ε) at λmax | 108,000 cm⁻¹M⁻¹ | |

| Molar Extinction Coefficient (ε) at 260 nm | 18,800 cm⁻¹M⁻¹ | |

| Recommended Quencher | BHQ®-2 |

Table 2: Physical and Chemical Properties of CAL Fluor Red 610 (as a phosphoramidite)

| Property | Value | Reference |

| Appearance | Red solid | |

| Molecular Formula | C₄₆H₅₇F₆N₅O₄P₂ | |

| Molecular Weight | 919.91 g/mol | |

| Storage Conditions | Store at -20°C, desiccated. Protect from light. |

Fluorescence Mechanism

The fluorescence of CAL Fluor Red 610 is governed by the process of electronic excitation and subsequent relaxation. A molecule of the dye absorbs a photon of light at its excitation maximum, causing an electron to move to a higher energy state. This excited state is short-lived, and the electron quickly returns to its ground state, releasing the absorbed energy in the form of a photon of light at a longer wavelength (the emission maximum).

Caption: Fluorescence mechanism of CAL Fluor Red 610.

Experimental Protocols

CAL Fluor Red 610 is predominantly used for labeling oligonucleotides for applications such as qPCR and fluorescence in situ hybridization (FISH).

Oligonucleotide Labeling and Deprotection

CAL Fluor Red 610 is available as a phosphoramidite for direct incorporation during oligonucleotide synthesis. This method offers high labeling efficiency.

Materials:

-

CAL Fluor Red 610 phosphoramidite

-

Standard oligonucleotide synthesis reagents

-

Deprotection solution: 2-Methoxyethylamine and Methanol (1:3 ratio)

Protocol:

-

Synthesis: Incorporate the CAL Fluor Red 610 phosphoramidite at the desired position (typically the 5' end) of the oligonucleotide during automated DNA synthesis.

-

Cleavage and Deprotection:

-

Cleave and deprotect the CAL Fluor Red 610-labeled oligonucleotide in a solution of 2-Methoxyethylamine and Methanol (1:3) for 3 hours at 60°C.

-

Caution: Avoid using strong bases like concentrated ammonia, as they can cause degradation of the dye.

-

-

Purification:

-

Filter the sample to remove the synthesis support.

-

Evaporate the supernatant.

-

Re-dissolve the labeled oligonucleotide in sterile, nuclease-free water.

-

Purify the labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) for optimal results.

-

Quantitative Real-Time PCR (qPCR) with CAL Fluor Red 610 Probes

CAL Fluor Red 610 is commonly used in hydrolysis probe-based qPCR assays (e.g., TaqMan® probes). In this format, the probe is dually labeled with CAL Fluor Red 610 at the 5' end and a quencher, typically BHQ-2, at the 3' end.

Probe Design Considerations:

-

Length: Probes are typically 20-30 bases in length for efficient quenching.

-

Melting Temperature (Tm): The Tm of the probe should be 5-10°C higher than that of the primers.

-

GC Content: Aim for a GC content between 30-80%.

-

Sequence: Avoid runs of identical nucleotides, especially four or more G's. The 5' end of the probe should not be a G, as this can quench the fluorescence of the reporter dye.

A Representative qPCR Protocol:

-

Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction may consist of:

-

10 µL of 2x qPCR Master Mix

-

1.8 µL of each primer (10 µM stock)

-

0.4 µL of CAL Fluor Red 610-labeled probe (10 µM stock)

-

2 µL of template DNA

-

Nuclease-free water to a final volume of 20 µL

-

-

Thermal Cycling: A typical thermal cycling protocol is as follows:

-

Initial Denaturation: 95°C for 2-10 minutes.

-

Cycling (40 cycles):

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).

-

-

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values for each sample.

Caption: A typical workflow for a qPCR experiment using a labeled probe.

Applications in Drug Development and Research

The primary utility of CAL Fluor Red 610 in drug development and research lies in its application in quantitative nucleic acid analysis.

-

Gene Expression Analysis: Quantifying changes in mRNA levels in response to drug treatment or disease progression.

-

Viral Load Quantification: Measuring the amount of viral genetic material in a sample, crucial for monitoring antiviral therapies.

-

Pathogen Detection: Developing diagnostic assays for the detection of infectious agents.

-

SNP Genotyping: Differentiating between single nucleotide polymorphisms.

-

Fluorescence In Situ Hybridization (FISH): Visualizing the location of specific DNA or RNA sequences within cells and tissues.

Conclusion

CAL Fluor Red 610 is a robust and reliable fluorescent dye with well-defined spectral characteristics. Its primary application as a reporter in qPCR probes makes it an invaluable tool for researchers and professionals in various fields, including molecular diagnostics and drug development. The availability of a phosphoramidite form allows for its efficient incorporation into oligonucleotides, facilitating the development of sensitive and specific nucleic acid detection assays.

References

Abberior LIVE 610: An In-Depth Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye Abberior LIVE 610, detailing its mechanism of action, photophysical properties, and experimental applications. The information is intended to enable researchers to effectively utilize this advanced probe in live-cell imaging and super-resolution microscopy.

Core Mechanism of Action: Reversible Spirolactonization

Abberior LIVE 610 is a member of a novel class of fluorescent dyes engineered for high-performance live-cell imaging. Its efficacy is rooted in a sophisticated chemical design that leverages the principle of reversible spirolactonization , a mechanism common to many advanced rhodamine-based fluorophores. This design allows the dye to exist in two distinct states: a colorless and non-fluorescent spirocyclic form and a brightly colored and fluorescent zwitterionic form .

The spirocyclic form is characterized by its charge-neutral state, which grants it high cell permeability, allowing the dye to efficiently cross the plasma membrane of living cells. Once inside the cell, the dye exists in a dynamic equilibrium between the spirocyclic and zwitterionic states. Upon binding to its intracellular target, the equilibrium shifts dramatically towards the fluorescent zwitterionic form. This fluorogenic response ensures a high signal-to-noise ratio, as the fluorescence is predominantly emitted from the target-bound dye, minimizing background from unbound molecules in the cytoplasm.[1][2] This targeted activation is a key advantage for long-term live-cell imaging, as it reduces phototoxicity and background interference.

The "dedicated selection of the optimal isomeric structure" mentioned in Abberior's literature likely refers to chemical modifications that fine-tune this equilibrium, optimizing both cell permeability and the fluorogenic response upon target binding.[2]

Photophysical Properties

Abberior LIVE 610 is a bright, red-fluorescent dye with high photostability, making it well-suited for demanding imaging techniques such as STED and confocal microscopy.[2] Its key photophysical parameters are summarized in the table below.

| Property | Value |

| Absorption Maximum (λabs) | 611 nm[2] |

| Emission Maximum (λem) | 636 nm |

| Molar Extinction Coefficient (ε) | 100,000 cm⁻¹M⁻¹ |

| Fluorescence Lifetime (τ) | 3.1 ns |

| Recommended Excitation Wavelengths | 630 - 650 nm |

| Recommended STED Depletion Wavelengths | 750 - 800 nm |

Experimental Protocols

Abberior LIVE 610 is available in various conjugations to target specific subcellular structures, including DNA, actin, and tubulin, as well as for labeling fusion proteins via SNAP-tag technology.

I. Live-Cell Staining of Tubulin, Actin, and DNA

This protocol provides a general guideline for the direct labeling of intracellular structures in living cells.

Materials:

-

Abberior LIVE 610 conjugate (e.g., tubulin, actin, or DNA)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

-

Live-cell imaging medium (e.g., DMEM without phenol red)

-

Verapamil (optional, efflux pump inhibitor)

-

Cultured cells on coverslips or in imaging chambers

Procedure:

-

Stock Solution Preparation:

-

Dissolve the lyophilized Abberior LIVE 610 probe in anhydrous DMSO or DMF to a stock concentration of 1 mM.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Staining Solution Preparation:

-

Pre-warm the live-cell imaging medium to the optimal cell culture temperature (typically 37°C).

-

Dilute the 1 mM stock solution in the pre-warmed imaging medium to a final working concentration of 0.01 to 1 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

-

For cell lines with high efflux pump activity, Verapamil can be added to the staining solution to improve dye retention.

-

Note: Prepare the staining solution fresh for each experiment as the probe may aggregate in aqueous solutions over time.

-

-

Cell Staining:

-

Wash the cells once with pre-warmed live-cell imaging medium.

-

Incubate the cells in the staining solution for 30 to 60 minutes under optimal cell growth conditions (e.g., 37°C, 5% CO₂).

-

-

Washing (Optional):

-

Due to the low concentrations used and the fluorogenic nature of the dye, a washing step is often not required.

-

If desired, cells can be rinsed with fresh live-cell imaging medium to remove any excess unbound probe.

-

-

Imaging:

-

Mount the coverslip on a slide with a drop of fresh imaging medium.

-

Proceed with imaging on a confocal or STED microscope equipped for live-cell imaging. For long-term imaging, it can be beneficial to have a low concentration of the dye present in the imaging medium.

-

II. SNAP-Tag Labeling of Fusion Proteins

This protocol is for labeling SNAP-tag fusion proteins expressed in living cells.

Materials:

-

Abberior LIVE 610 SNAP-tag probe

-

DMSO or DMF, anhydrous

-

Live-cell imaging medium

-

Cells expressing the SNAP-tag fusion protein

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of the Abberior LIVE 610 SNAP-tag probe in anhydrous DMSO or DMF.

-

Store at -20°C, protected from light.

-

-

Staining Solution Preparation:

-

Dilute the stock solution in pre-warmed cell culture medium or live-cell imaging medium to a final concentration of 0.1 to 1 µM. The optimal concentration depends on the expression level of the fusion protein and the cell type.

-

-

Cell Labeling:

-

Remove the cell culture medium and rinse the cells once with pre-warmed live-cell imaging medium.

-

Incubate the cells in the staining solution for 30 minutes under optimal cell growth conditions.

-

-

Washing:

-

Remove the staining solution and wash the cells with fresh imaging medium for 30 minutes to allow any unbound probe to diffuse out of the cells.

-

-

Imaging:

-

Mount and image the cells as described in the previous protocol.

-

Visualizations

The following diagrams illustrate the core mechanism of action of Abberior LIVE 610 and a typical experimental workflow for live-cell imaging.

Caption: Mechanism of Abberior LIVE 610 action in live cells.

References

Fluorescent red 610 discovery and development

An In-Depth Technical Guide to Rhodamine B: A Red Fluorescent Dye with Emission around 610 nm

Introduction

This technical guide provides a comprehensive overview of Rhodamine B, a well-characterized red fluorescent dye often utilized in applications requiring an emission profile around 610 nm. While the designation "Fluorescent Red 610" may be used in some commercial contexts, Rhodamine B is a widely studied and representative fluorophore in this spectral range. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its discovery, properties, experimental protocols, and applications.

Rhodamine B was first developed in 1887 by Ceresole.[1] It belongs to the xanthene class of dyes and is known for its high fluorescence quantum yield and good photostability.[2] It is frequently used as a tracer dye in water, a fluorescent stain in microscopy, and as a laser dye.[3] Its fluorescence emission can be tuned to around 610 nm, making it a suitable proxy for "this compound".[3]

Core Properties of Rhodamine B

Rhodamine B's utility as a fluorescent probe is defined by its photophysical properties. These properties can be influenced by the solvent environment and concentration.

Quantitative Data

A summary of the key quantitative data for Rhodamine B is presented in the table below for easy comparison.

| Property | Value | Solvent/Conditions | Reference |

| Molar Mass | 479.02 g/mol | N/A | [3] |

| Appearance | Green powder | Solid State | |

| Excitation Maximum (λex) | ~546 nm | Methanol | |

| Emission Maximum (λem) | ~567 nm | Methanol | |

| Tunable around 610 nm | As a laser dye | ||

| Molar Extinction Coefficient (ε) | 106,000 cm⁻¹M⁻¹ | Methanol | |

| Quantum Yield (Φf) | 0.70 | Ethanol | |

| 0.65 | Basic Ethanol | ||

| 0.49 | Ethanol | ||

| 0.68 | 94% Ethanol | ||

| 0.43 | - | ||

| Solubility | 8-15 g/L | Water (20 °C) | |

| 15 g/L | Alcohol (presumably ethanol) |

Key Experimental Protocols

Detailed methodologies for the characterization and application of Rhodamine B are crucial for reproducible research.

Synthesis of Rhodamine B

Rhodamine B can be synthesized by the condensation reaction of m-diethylaminophenol with phthalic anhydride. A general laboratory-scale protocol is as follows:

-

Combine m-diethylaminophenol and phthalic anhydride in a reaction vessel.

-

Heat the mixture to approximately 180-200°C.

-

Maintain the temperature and stir the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and dissolve it in a suitable solvent, such as ethanol.

-

Purify the crude product by recrystallization or column chromatography to obtain pure Rhodamine B.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It can be determined using the Beer-Lambert law.

-

Prepare a stock solution: Accurately weigh a small amount of Rhodamine B and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution of known concentration.

-

Prepare a dilution series: Prepare a series of dilutions of the stock solution with the same solvent.

-

Measure absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).

-

Plot the data: Plot the absorbance values against the corresponding concentrations.

-

Calculate ε: The molar extinction coefficient is the slope of the resulting line, assuming a path length of 1 cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield.

-

Select a standard: Choose a fluorescent standard with a known quantum yield and with absorption and emission spectra that overlap with Rhodamine B (e.g., Rhodamine 6G).

-

Prepare solutions: Prepare dilute solutions of both the Rhodamine B sample and the standard in the same solvent. The absorbance of these solutions should be kept low (typically < 0.1) at the excitation wavelength to avoid inner filter effects.

-

Measure absorbance: Measure the absorbance of both the sample and standard solutions at the excitation wavelength.

-

Measure fluorescence spectra: Record the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength and instrument settings.

-

Calculate quantum yield: The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Protocol for Staining Mitochondria and Measuring Membrane Potential

Rhodamine B can be used as a probe to assess mitochondrial membrane potential (ΔΨm). In healthy cells with a high ΔΨm, the cationic Rhodamine B accumulates in the negatively charged mitochondrial matrix, leading to a strong fluorescent signal. Depolarization of the mitochondrial membrane results in the dispersal of the dye and a decrease in fluorescence intensity.

-

Cell Culture: Culture cells of interest to the desired confluency in a suitable medium.

-

Staining Solution Preparation: Prepare a stock solution of Rhodamine B in DMSO. Immediately before use, dilute the stock solution in a serum-free cell culture medium to the final working concentration (typically in the low micromolar range).

-

Cell Staining: Remove the culture medium from the cells and wash with a warm phosphate-buffered saline (PBS). Add the Rhodamine B staining solution to the cells and incubate for 20-30 minutes at 37°C in a CO2 incubator.

-

Washing: After incubation, remove the staining solution and wash the cells gently with warm PBS to remove any unbound dye.

-

Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for Rhodamine B (e.g., excitation ~540 nm, emission ~625 nm).

-

Inducing Depolarization (Optional Control): To confirm that the staining is sensitive to ΔΨm, treat a parallel sample of stained cells with a mitochondrial uncoupler, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), and observe the decrease in mitochondrial fluorescence.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways related to the use of Rhodamine B.

Applications in Research and Drug Development

Rhodamine B and its derivatives are versatile tools in various scientific disciplines.

-

Fluorescence Microscopy: As demonstrated, it is widely used for staining cellular compartments. Its application in the auramine-rhodamine stain is a classic method for detecting acid-fast bacteria like Mycobacterium.

-

Flow Cytometry: Rhodamine-conjugated antibodies are employed to identify and sort cells based on the expression of specific surface markers.

-

Fluorescence Resonance Energy Transfer (FRET): Rhodamine B can act as an acceptor in FRET-based assays to study molecular interactions and conformational changes in proteins and nucleic acids.

-

Drug Development: The ability of Rhodamine B to assess mitochondrial membrane potential is valuable in toxicology and drug discovery for screening compounds that may affect mitochondrial function. Changes in mitochondrial potential are an early indicator of apoptosis, making Rhodamine B a useful tool in cancer research.

Conclusion

Rhodamine B is a robust and versatile red fluorescent dye with properties that make it an excellent choice for a wide range of applications in research and drug development, particularly when an emission around 610 nm is desired. Its well-documented characteristics and established protocols provide a solid foundation for its use in cellular imaging, flow cytometry, and FRET-based assays. This guide offers a detailed resource for professionals seeking to employ this powerful fluorescent tool in their experimental work.

References

Methodological & Application

Application Notes: Fluorescent Red 610 Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of antibodies with Fluorescent Red 610, a bright, orange-red fluorescent dye. This fluorophore is well-suited for a variety of applications, including flow cytometry, immunofluorescence microscopy, and other immunoassays. Proper antibody conjugation is critical for generating high-quality reagents that yield specific and reproducible results.

Introduction to this compound

This compound is a fluorescent dye with an excitation peak at approximately 590 nm and an emission peak around 610 nm.[1][2][3] This positions its fluorescence in the orange-red region of the visible spectrum.[4] It is commonly supplied as an amine-reactive succinimidyl ester (SE or NHS ester) for covalent attachment to primary amines (e.g., lysine residues) on antibodies.[5] The resulting conjugate is valuable for various biological detection methods.

Key Performance Characteristics

Properly labeled antibodies with this compound will exhibit bright fluorescence and high photostability, making them suitable for demanding imaging applications. The degree of labeling (DOL), which is the molar ratio of dye to antibody, is a critical parameter that must be optimized to ensure both strong fluorescence and retention of antibody functionality.

Spectral Properties

A summary of the spectral properties of this compound and a comparable dye, Andy Fluor™ 610, is presented below.

| Property | Value | Reference |

| Excitation Maximum (Absorbance) | ~590 nm | |

| Emission Maximum | ~610 nm | |

| Extinction Coefficient (for CAL Fluor Red 610) | 108,000 cm⁻¹M⁻¹ | |

| Recommended Excitation Source | 594 nm laser |

Experimental Protocols

The following is a general protocol for labeling IgG antibodies with a this compound succinimidyl ester. This protocol may require optimization for specific antibodies and applications.

Materials and Reagents

-

Purified IgG antibody (2-10 mg/mL in an amine-free buffer like PBS)

-

This compound succinimidyl ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-9.0

-

Purification resin (e.g., Sephadex G-25) or ultrafiltration device

-

Elution Buffer: 1X Phosphate-Buffered Saline (PBS)

-

(Optional) Quenching solution: 1 M Tris-HCl or glycine, pH 7.4

Antibody Preparation Workflow

Caption: Workflow for preparing the antibody before conjugation.

Antibody Labeling Protocol

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete with the antibody for reaction with the dye. If necessary, perform a buffer exchange using dialysis or a spin column.

-

Adjust the antibody concentration to 2-10 mg/mL for optimal labeling.

-

Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to 8.3-9.0.

-

-

Dye Preparation:

-

Allow the vial of this compound succinimidyl ester to equilibrate to room temperature.

-

Prepare a 10-20 mM stock solution of the dye in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

While gently vortexing, add the calculated amount of dye stock solution to the antibody solution. A molar ratio of 10:1 (dye:antibody) is a common starting point, but this should be optimized.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light.

-

-

Purification of the Labeled Antibody:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or an ultrafiltration device.

-

The first colored band to elute from the column is the labeled antibody.

-

Alternatively, some commercial kits provide a quenching solution that eliminates the need for a purification step.

-

Antibody Labeling and Purification Workflow

Caption: Overall workflow for antibody labeling and purification.

Quality Control

After purification, it is essential to characterize the labeled antibody.

Determination of Degree of Labeling (DOL)

The DOL can be calculated using the following formulas based on absorbance measurements:

-

Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~590 nm for this compound, A_max).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law. A correction factor is needed for the A₂₈₀ reading to account for the dye's absorbance at this wavelength.

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀) Where CF₂₈₀ is the correction factor for the dye at 280 nm.

Antibody Concentration (M) = Corrected A₂₈₀ / (ε_antibody × path length) Where ε_antibody is the extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

Dye Concentration (M) = A_max / (ε_dye × path length) Where ε_dye is the extinction coefficient of the dye at its A_max.

DOL = Dye Concentration / Antibody Concentration

An optimal DOL is typically between 2 and 7, though this can vary.

Functional Validation

The performance of the labeled antibody should be validated in the intended application (e.g., flow cytometry, immunofluorescence). This includes titrating the antibody to determine the optimal concentration and running appropriate controls.

Essential Controls for Immunofluorescence

Caption: Key controls for validating immunofluorescence staining.

-

Unlabeled Control: To assess the level of autofluorescence in the sample.

-

Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody (in indirect staining).

-

Isotype Control: An antibody of the same isotype and with the same fluorescent label but with no specificity for the target antigen, to determine non-specific binding of the primary antibody.

-

Positive and Negative Controls: Cells or tissues known to express or not express the target antigen to confirm the antibody's specificity and the staining protocol's effectiveness.

By following these protocols and incorporating rigorous quality control, researchers can confidently generate and utilize this compound-labeled antibodies for a wide range of applications.

References

Revolutionizing qPCR Probe Design: CAL Fluor Red 610

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of real-time quantitative polymerase chain reaction (qPCR), the choice of fluorophore is paramount to achieving sensitive and reliable results. CAL Fluor Red 610, a xanthene dye, has emerged as a superior alternative to traditional red fluorophores for qPCR probe design. It fluoresces in the orange-red region of the visible spectrum, offering an optimal balance of brightness, photostability, and quenching efficiency.[1][2][3] This application note provides a comprehensive overview of CAL Fluor Red 610, including its spectral properties, benefits in qPCR probe design, and detailed protocols for its use.

Spectral Properties

CAL Fluor Red 610 exhibits a narrow emission spectrum, which is crucial for minimizing spectral overlap in multiplex qPCR assays. Its excitation and emission maxima are well-suited for the optical systems of most modern qPCR instruments.

| Property | Value | Reference |

| Excitation Maximum (λmax) | 590 nm | [4][5] |

| Emission Maximum (λmax) | 610 nm | |

| Molar Extinction Coefficient | 108,000 cm⁻¹M⁻¹ | |

| Quantum Yield | 0.87 | |

| Recommended Quencher | Black Hole Quencher®-2 (BHQ®-2) |

Advantages of CAL Fluor Red 610 in qPCR Probe Design

CAL Fluor Red 610 offers several key advantages over other red fluorophores, such as Texas Red® and Cy5, making it an ideal choice for a variety of qPCR applications.

-

Enhanced Brightness and Photostability: CAL Fluor Red 610 exhibits a high quantum yield and is more resistant to photobleaching compared to other red dyes, resulting in brighter and more stable signals.

-

Superior Quenching Efficiency: When paired with the Black Hole Quencher®-2 (BHQ®-2), CAL Fluor Red 610 demonstrates excellent FRET (Förster Resonance Energy Transfer) quenching, leading to low background fluorescence and a high signal-to-noise ratio.

-

Versatility in Probe Formats: This dye can be incorporated into various qPCR probe designs, including TaqMan® probes (hydrolysis probes) and Molecular Beacons.

-

Ideal for Multiplexing: The distinct spectral properties of CAL Fluor Red 610 allow for its effective use in multiplex assays with minimal crosstalk between channels.

-

Cost-Effective Alternative: CAL Fluor Red 610 provides a high-performance, lower-cost alternative to other commonly used red fluorophores like ROX and Texas Red®.

Comparative Data

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Recommended Quencher |

| CAL Fluor Red 610 | 590 | 610 | 108,000 | BHQ®-2 |

| Cy5 | 649 | 670 | 250,000 | BHQ®-3 |

| Texas Red® | 583 | 603 | 85,000 | BHQ®-2 |

Experimental Protocols

Protocol 1: Designing a CAL Fluor Red 610 TaqMan® Probe

This protocol outlines the key considerations for designing a high-quality TaqMan® probe incorporating CAL Fluor Red 610.

Probe Design Workflow

Caption: Workflow for designing a CAL Fluor Red 610 TaqMan® probe.

Methodology:

-

Target Selection: Identify a target region of 75-150 base pairs within your gene of interest.

-

Primer Design:

-

Design forward and reverse primers with a melting temperature (Tm) of 58-60°C.

-

Aim for a GC content of 30-80%.

-

Avoid runs of identical nucleotides, especially four or more Gs.

-

-

Probe Design:

-

The probe should be 20-30 nucleotides in length to ensure efficient quenching.

-

The Tm of the probe should be 8-10°C higher than the primers (68-70°C).

-

The probe must not have a G at the 5' end, as this can quench the fluorescence of CAL Fluor Red 610.

-

The probe should have a higher C content than G content.

-

-

Fluorophore and Quencher Placement:

-

Position CAL Fluor Red 610 at the 5' end of the probe.

-

Place BHQ®-2 at the 3' end of the probe.

-

-

In Silico Analysis: Perform a BLAST search to ensure the primer and probe sequences are specific to your target.

-

Synthesis and Purification: Order the probe with HPLC purification to ensure high quality.

Protocol 2: Real-Time qPCR using a CAL Fluor Red 610 TaqMan® Probe

This protocol provides a general framework for a 20 µL qPCR reaction. Optimization of reaction components and cycling conditions may be necessary for specific targets and instruments.

qPCR Reaction Setup Workflow

Caption: Workflow for setting up a qPCR reaction with a CAL Fluor Red 610 probe.

Reaction Components:

| Component | Final Concentration | Volume for 20 µL Reaction |

| 2x qPCR Master Mix | 1x | 10 µL |

| Forward Primer (10 µM) | 200-400 nM | 0.4-0.8 µL |

| Reverse Primer (10 µM) | 200-400 nM | 0.4-0.8 µL |

| CAL Fluor Red 610 Probe (10 µM) | 100-200 nM | 0.2-0.4 µL |

| Template DNA/cDNA | <100 ng | 1-5 µL |

| Nuclease-Free Water | - | Up to 20 µL |

Thermal Cycling Conditions (Two-Step Protocol):

| Step | Temperature | Time | Cycles |

| Enzyme Activation | 95°C | 2 minutes | 1 |

| Denaturation | 95°C | 15 seconds | 40 |

| Annealing/Extension/Data Acquisition | 60°C | 60 seconds |

Data Analysis:

-

Set the baseline and threshold for each target.

-

Determine the quantification cycle (Cq) or threshold cycle (Ct) values for each sample.

-

Perform relative or absolute quantification based on your experimental design.

Protocol 3: Designing a CAL Fluor Red 610 Molecular Beacon Probe

Molecular Beacons are hairpin-shaped probes that are highly specific and can be used for various applications, including SNP genotyping and multiplexing.

Molecular Beacon Design Principles

Caption: The conformational states of a Molecular Beacon probe.

Methodology:

-

Loop Sequence Design:

-

The loop sequence should be 15-30 nucleotides long and complementary to the target sequence.

-

The Tm of the loop-target hybrid should be 7-10°C higher than the annealing temperature of the PCR.

-

-

Stem Sequence Design:

-

The stem consists of two complementary arm sequences, typically 5-7 base pairs long.

-

The stem Tm should be 7-10°C higher than the annealing temperature to ensure the beacon remains in a hairpin conformation in the absence of the target.

-

Avoid G residues near the 5' end where CAL Fluor Red 610 is attached.

-

-

Fluorophore and Quencher:

-

Attach CAL Fluor Red 610 to the 5' end.

-

Attach BHQ®-2 to the 3' end.

-

-

In Silico Analysis: Use secondary structure prediction software to ensure the intended hairpin structure is stable and that no alternative secondary structures exist.

Conclusion

CAL Fluor Red 610 is a high-performance fluorophore that offers significant advantages for qPCR probe design. Its superior brightness, photostability, and quenching efficiency make it an excellent choice for a wide range of applications, from gene expression analysis to multiplex pathogen detection. By following the detailed protocols provided in this application note, researchers can confidently design and implement robust and reliable qPCR assays utilizing the power of CAL Fluor Red 610.

References

- 1. CAL Fluor dyes | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 2. CAL Fluor Red 610 CPG | LGC, Biosearch Technologies [biosearchtech.com]

- 3. CAL Fluor Red 610 Amidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. help.lumiprobe.com [help.lumiprobe.com]

- 5. CAL Fluor Red 610; 5' Modification-10733 | LGC Biosearch Technologies [oligos.biosearchtech.com]

Application Notes and Protocols for Abberior LIVE 610 in Live-Cell STED Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abberior LIVE 610 is a highly photostable and bright red fluorescent dye specifically designed for live-cell super-resolution microscopy.[1][2] Its exceptional cell permeability allows for labeling of intracellular structures at very low nanomolar concentrations, which effectively minimizes background noise and cytotoxicity, making it ideal for long-term stimulated emission depletion (STED) and confocal imaging of living cells and tissues.[1][3] This document provides detailed application notes and protocols for the effective use of Abberior LIVE 610 in live-cell STED microscopy.

Photophysical Properties

The photophysical properties of Abberior LIVE 610 are optimized for STED microscopy, offering high brightness and photostability.[4] These characteristics are crucial for achieving high-resolution images in living specimens.

| Property | Value | Reference |

| Maximum Excitation | 611 nm | |

| Maximum Emission | 636 nm | |

| Molar Extinction Coefficient | 100,000 cm⁻¹M⁻¹ | |

| Quantum Yield | 0.50 | |

| Fluorescence Lifetime | 3.1 ns | |

| Recommended STED Depletion Wavelength | 750 - 800 nm | |

| Charge | 0 | |

| Photophysical properties were measured for the carboxylic acid form in PBS at pH 7.4. |

Applications in Live-Cell Imaging

Abberior LIVE 610 is a versatile tool for a range of live-cell imaging applications due to its availability in various conjugates. These ready-to-use probes enable the visualization of dynamic cellular processes with high spatial and temporal resolution.

Available Conjugates and Their Applications:

-

Tubulin: For real-time imaging of microtubule dynamics, which is critical for understanding cell division, intracellular transport, and cell motility.

-

Actin: To visualize the dynamic actin cytoskeleton, involved in processes such as cell shape changes, migration, and cytokinesis.

-

DNA: For tracking chromatin dynamics and nuclear organization in living cells.

-

SNAP-tag®: Allows for specific labeling of fusion proteins, enabling the study of protein localization, trafficking, and interactions.

-

Mitochondria: To investigate mitochondrial morphology, dynamics, and their role in cellular metabolism and signaling.

Experimental Protocols

The following protocols provide a general framework for using Abberior LIVE 610 conjugates for live-cell STED microscopy. Optimization may be required depending on the specific cell type and experimental conditions.

I. Cell Preparation

-

Seed cells on high-quality glass coverslips (#1.5H, 170 µm thickness) or in glass-bottom dishes suitable for high-resolution microscopy.

-

Culture the cells in their standard growth medium until they reach the desired confluency (typically 12-36 hours before labeling).

-

Ensure the cells are healthy and actively growing at the time of the experiment.

II. Labeling with Abberior LIVE 610 Probes

-

Prepare Staining Solution:

-

Prepare a stock solution of the Abberior LIVE 610 conjugate (e.g., 1 mM in anhydrous DMSO). Store this stock solution at -20°C.

-

On the day of the experiment, dilute the stock solution in pre-warmed imaging medium to a final working concentration. The recommended starting concentration is typically in the low nanomolar to low micromolar range (e.g., 0.1 - 2 µM), but this should be optimized for your specific cell type and target. For long-term imaging, use the lowest possible concentration that gives a sufficient signal-to-noise ratio.

-

-

Cell Staining:

-

Aspirate the culture medium from the cells and wash once with pre-warmed imaging medium (e.g., phenol red-free DMEM).

-

Add the staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator. Incubation times may need to be optimized.

-

For SNAP-tag labeling, follow the specific protocol for your SNAP-tag fusion protein, which typically involves a similar incubation step with the benzylguanine-conjugated dye.

-

-

Washing:

-

Remove the staining solution and wash the cells two to three times with pre-warmed imaging medium to remove any unbound dye.

-

After the final wash, add fresh, pre-warmed imaging medium to the cells. The sample is now ready for imaging.

-

III. Live-Cell STED Microscopy

-

Microscope Setup:

-

Use a STED microscope equipped with an excitation source suitable for Abberior LIVE 610 (e.g., a 630-650 nm laser) and a STED depletion laser in the range of 750-800 nm.

-

Ensure the microscope is equipped with a high numerical aperture objective lens (e.g., 100x/1.4 NA oil immersion).

-

Use a suitable detector, such as an avalanche photodiode (APD), with a filter matched to the emission spectrum of Abberior LIVE 610 (e.g., 615/20 nm).

-

-

Image Acquisition:

-

Locate the stained cells using a low-power excitation laser to minimize phototoxicity.

-

Define the region of interest for STED imaging.

-

Set the STED laser power. Start with a moderate power and increase as needed to achieve the desired resolution, while monitoring for any signs of phototoxicity.

-

Optimize image acquisition parameters such as pixel size, dwell time, and scanning speed to obtain a high-quality image with minimal photodamage.

-

For time-lapse imaging, use the lowest possible laser powers and longest possible intervals between frames to maintain cell health.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a live-cell STED microscopy experiment using Abberior LIVE 610.

Caption: General workflow for live-cell STED microscopy.

Visualizing Cellular Dynamics

Abberior LIVE 610 conjugates for tubulin and mitochondria can be used to visualize the dynamic interplay between these two organelles, which is crucial for processes like mitochondrial transport and positioning within the cell.

Caption: Mitochondrial transport along microtubules.

References

Application Notes and Protocols for Fluorescent Red 610 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Red 610 is a synthetic fluorophore that emits in the red region of the visible spectrum, making it a valuable tool for multicolor flow cytometry. Its spectral properties allow for its effective use in combination with common blue and violet laser-excitable dyes with minimal spectral overlap. This document provides detailed application notes and protocols for the successful implementation of this compound in flow cytometry experiments, catering to the needs of researchers, scientists, and professionals in drug development.

Spectral Properties and Quantitative Data

This compound and its analogs, such as CAL Fluor Red 610 and Calibro® Fluor 610, exhibit consistent spectral characteristics. The quantitative data for these dyes are summarized below for easy comparison.

| Property | Value | Reference |

| Excitation Maximum (λex) | 590 nm | [1][2][3][4][5] |

| Emission Maximum (λem) | 610 nm | |

| Extinction Coefficient (ε) | ~108,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.87 | |

| Recommended Laser Line | Yellow/Green (561 nm) or Green (532 nm) | |

| Common Quencher | BHQ®-2 |

Applications in Flow Cytometry

This compound is well-suited for a variety of flow cytometry applications due to its brightness and distinct spectral profile.

-

Immunophenotyping: Identification and quantification of cell populations based on the expression of specific cell surface or intracellular markers.